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Compound of Interest |

Compound Name: Pentane-3-sulfonamide
CAS No.: 139669-27-5
Cat. No.: B3237896
. J

Abstract & Scientific Rationale

Pentane-3-sulfonamide is a branched aliphatic sulfonamide serving as a critical chemical
probe in the study of metalloenzyme inhibition. Unlike classical aromatic sulfonamides (e.g.,
sulfanilamide, acetazolamide) which rely on

-stacking interactions within the enzyme active site, Pentane-3-sulfonamide utilizes a purely
hydrophobic, branched alkyl "tail" (3-pentyl group) to probe the lipophilic pockets of target
enzymes, specifically Carbonic Anhydrases (CAS).

This guide outlines the theoretical framework and experimental protocols to validate its
biological activity. The primary predicted mechanism is the coordination of the sulfonamide
moiety to the catalytic Zinc(ll) ion in the active site of CAs, with potential downstream
applications in anticonvulsant research and fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3]
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Property Specification Relevance

IUPAC Name Pentane-3-sulfonamide Official nomenclature
CAS Number 139669-27-5 Registry identification
Formula Elemental composition

Fragment-based screening

M.W. 151.23 g/mol )
suitable (<300 Da)
] Moderate lipophilicity; BBB
LogP (Predicted) ~0.6-0.9 )
permeable potential
2 (
H-Bond Donors Critical for Zinc coordination
)
2 (

Interaction with Thr199 (hCA

H-Bond Acceptors )
) numbering)

Mechanism of Action: Zinc Coordination

The biological activity of Pentane-3-sulfonamide is predicated on the "Zinc-Binder"
pharmacophore. The sulfonamide group (

) acts as a bioisostere for the transition state of the reaction catalyzed by Carbonic Anhydrase (
).
Mechanistic Pathway[4]

e lonization: The sulfonamide

deprotonates to form the anion (

).

o Coordination: The anionic nitrogen binds directly to the

ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[1]
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» Stabilization: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone
amide of Thr199 (in hCA ll).

» Hydrophobic Fit: The 3-pentyl chain extends into the hydrophobic pocket (Val121, Leul98,
Trp209), distinct from the binding mode of linear 1-pentanesulfonamide.

Visualization: Mechanism of Action

Pentane-3-sulfonamide > Deprotonation > Sulfonamide Anion
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Carbonic Anhydrase Thr199 H-Bonding > Enzyme-Inhibitor Steric Blockade > Inhibition of
(Active Site Zn2+) Van der Waals - Complex CO2 Hydration

3-Pentyl Tail
(Hydrophobic Pocket)

Click to download full resolution via product page

Caption: Kinetic pathway of Pentane-3-sulfonamide binding to the Carbonic Anhydrase active
site.

Experimental Protocols

Protocol A: In Vitro Carbonic Anhydrase Inhibition
Assay

Objective: Determine the Inhibition Constant (

) of Pentane-3-sulfonamide against hCA | and hCA Il. Method: Stopped-Flow

Hydration Assay.

Reagents:

o Buffer: 20 mM HEPES (pH 7.5), 20 mM
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Substrate:

saturated water.

Indicator: 0.2 mM Phenol Red.
Enzyme: Recombinant hCA Il (commercially available).

Compound: Pentane-3-sulfonamide (dissolved in DMSO, final concentration <1%).

Workflow:

Preparation: Prepare serial dilutions of Pentane-3-sulfonamide (

to
).

Incubation: Incubate enzyme (100 nM) with inhibitor dilutions for 15 minutes at 25°C to allow
equilibrium.

Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with

saturated water using a stopped-flow apparatus.

Detection: Monitor the absorbance drop at 557 nm (acidification of medium due to

production).

Calculation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to
derive

Validation Criteria:

Control: Acetazolamide must yield a

of ~12 nM (hCAII).

Negative Control: DMSO only (0% inhibition).
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Protocol B: In Silico Molecular Docking

Objective: Predict the binding orientation of the branched alkyl tail.
Software: AutoDock Vina or Gold. Input:

e Protein: PDB ID: 3KS3 (hCA Il complexed with a sulfonamide).

e Ligand: 3D structure of Pentane-3-sulfonamide (energy minimized).

Steps:

Protein Prep: Remove water molecules (except Zn-coordinated water if testing non-
displacement models, though sulfonamides usually displace it). Add polar hydrogens.

e Grid Generation: Center grid box on the Zinc ion (
A).
e Docking: Run with high exhaustiveness (value: 32).

« Analysis: Look for the "Zinc-Binder" pose (N-Zn distance < 2.5 A). Analyze the 3-pentyl
group interaction with Leu198.

Protocol C: Cell Viability Screening (Safety Profiling)

Objective: Establish a cytotoxicity baseline before animal testing. Method: MTT Assay on
HEK293 (Kidney) and Neuronal lines (e.g., SH-SY5Y).

Workflow:
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Click to download full resolution via product page
Caption: Standard MTT cytotoxicity workflow for Pentane-3-sulfonamide safety profiling.

Potential Therapeutic Applications

While Pentane-3-sulfonamide is primarily a research tool, its structural class suggests specific
therapeutic potentials:

e Anticonvulsant Activity:

o Mechanism:[1][2] Inhibition of brain carbonic anhydrase isoforms (hCA VIl and XIV)
increases local

tension, stabilizing neuronal membranes.
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o Lipophilicity:[3] The branched pentyl chain likely improves Blood-Brain Barrier (BBB)
penetration compared to polar sulfonamides.

e Antitumor (Hypoxic Tumors):
o Target: hCA IX (Transmembrane isoform overexpressed in hypoxia).

o Hypothesis: Aliphatic sulfonamides have shown surprising selectivity for hCA I1X over hCA
II'in recent SAR studies [1].

Handling and Storage

¢ Physical State: White to off-white crystalline solid.

e Solubility: Soluble in DMSO (>50 mM), Methanol, and Ethanol. Sparingly soluble in water.
» Storage:

(Desiccated). Hygroscopic—protect from moisture to prevent hydrolysis or caking.

o Safety: Irritant. Wear PPE. Sulfonamide allergy warning applies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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